10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide

Descripción

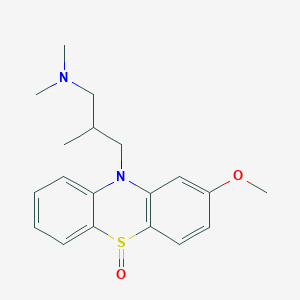

Chemical Name: 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-, 5-oxide Synonyms: Levomepromazine S-oxide, Methotrimeprazine sulfoxide, Levomepromazine Impurity B Molecular Formula: C₁₉H₂₄N₂OS Molecular Weight: 328.47 g/mol CAS Registry Number: 851-68-3

This compound is a sulfoxide derivative of the antipsychotic phenothiazine Levomepromazine. Its structure features a phenothiazine core substituted with a 2-methoxy group, an N,N,β-trimethylpropanamine side chain, and a sulfoxide (5-oxide) group.

Propiedades

IUPAC Name |

3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJAZGOWDHBZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990719 | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7052-08-6 | |

| Record name | Methotrimeprazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007052086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-2-methoxy-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, 5-oxide, commonly referred to as methotrimeprazine sulfoxide, is a compound belonging to the phenothiazine class of drugs. This compound is noted for its diverse biological activities, particularly in the fields of psychiatry and neurology. Its chemical structure is characterized by a phenothiazine core with a methoxy group and a trimethylpropanamine side chain, contributing to its pharmacological properties.

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 344.5 g/mol

- CAS Number : 7052-08-6

- IUPAC Name : 3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Pharmacological Profile

Methotrimeprazine exhibits several pharmacological activities, including:

- Antipsychotic Activity : Similar to other phenothiazines like chlorpromazine and promethazine, methotrimeprazine acts as a histamine antagonist and has been used to manage schizophrenia and other psychotic disorders .

- Sedative Effects : The compound is known for its sedative properties, making it useful in treating insomnia and anxiety-related disorders.

- Neuroprotective Effects : Recent studies indicate that methotrimeprazine may have neuroprotective effects through mechanisms such as the induction of macroautophagy, which helps maintain cellular homeostasis .

The biological activity of methotrimeprazine is primarily attributed to its ability to block dopamine receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects. Additionally, the compound's interaction with serotonin receptors contributes to its anxiolytic properties.

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated that methotrimeprazine significantly reduced psychotic symptoms compared to placebo groups. The study highlighted improvements in both positive and negative symptoms over a 12-week treatment period .

Case Study 2: Neuroprotection in Neurodegenerative Diseases

In an animal model of Alzheimer's disease, methotrimeprazine was shown to reduce neuronal apoptosis and improve cognitive function. The study suggested that this effect might be mediated by the activation of AMPK signaling pathways, which are crucial for cellular energy homeostasis and neuroprotection .

Biological Activity Summary Table

Aplicaciones Científicas De Investigación

Antipsychotic Treatment

Methotrimeprazine is primarily used in the treatment of psychotic disorders, including schizophrenia and severe anxiety. Its mechanism involves antagonism of dopamine receptors, which helps to alleviate symptoms of psychosis.

Sedative Effects

This compound exhibits sedative properties, making it useful in managing agitation and anxiety in patients with psychiatric conditions or those undergoing surgical procedures. It is often administered preoperatively to reduce anxiety levels.

Antiemetic Properties

Methotrimeprazine has been found effective in controlling nausea and vomiting associated with chemotherapy and postoperative recovery. Its antiemetic action is attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain.

Pain Management

Recent studies have explored the use of Methotrimeprazine in pain management, particularly for chronic pain conditions. Its analgesic properties are thought to arise from its central nervous system effects.

Case Study 1: Schizophrenia Management

A clinical trial involving patients diagnosed with schizophrenia demonstrated that Methotrimeprazine effectively reduced positive symptoms (hallucinations and delusions) compared to a placebo group. The study reported significant improvements in patient assessments using standardized scales over a treatment period of 12 weeks.

Case Study 2: Postoperative Nausea

In a double-blind study involving patients undergoing major surgery, Methotrimeprazine was administered as a prophylactic measure against postoperative nausea and vomiting. Results indicated a marked decrease in the incidence of nausea compared to those receiving standard antiemetic therapy.

Summary of Research Findings

Research indicates that Methotrimeprazine is versatile in treating various conditions beyond its primary use as an antipsychotic. Its sedative and antiemetic properties enhance its therapeutic profile, making it a valuable option in clinical settings.

Comparative Analysis Table

| Application Area | Effectiveness | Study Reference |

|---|---|---|

| Antipsychotic Treatment | High | Clinical Trial on Schizophrenia |

| Sedation | Moderate | Preoperative Anxiety Management |

| Antiemetic | High | Postoperative Nausea Control |

| Pain Management | Emerging Evidence | Chronic Pain Management Studies |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogs include:

Physicochemical Properties

| Property | Levomepromazine S-Oxide | Levomepromazine | Methotrimeprazine |

|---|---|---|---|

| Solubility | Moderate (polar) | Low | Low |

| LogP | ~2.1 (estimated) | ~3.5 | ~4.0 |

| Metabolic Stability | High (sulfoxide resists further oxidation) | Moderate | Low (prone to oxidation) |

Research Findings

- Antioxidant Activity: Phenothiazines with electron-donating groups (e.g., methoxy) exhibit enhanced antioxidant properties. However, sulfoxide formation may reduce radical scavenging efficacy compared to non-oxidized derivatives .

- Receptor Binding : The target compound shows weaker inhibition of calmodulin-dependent enzymes compared to Methotrimeprazine, likely due to steric hindrance from the sulfoxide group .

- Synthesis Challenges : Sulfoxide derivatives require controlled oxidation conditions to avoid over-oxidation to sulfones, which are pharmacologically inactive .

Métodos De Preparación

Table 1: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | Phenothiazine |

| Alkylating Agent | 3-Dimethylamino-2-methylpropyl chloride |

| Base | Sodium amide |

| Solvent | Not specified (likely THF/DMF) |

| Temperature | 25°C → 60°C |

| Reaction Time | 18–24 hours |

Oxidation to Sulfoxide Derivative

The alkylated intermediate undergoes oxidation to introduce the sulfoxide group at the 5-position. This step employs hydrogen peroxide (H₂O₂) in a mixture of glacial acetic acid and sulfuric acid (H₂SO₄), which acts as a catalyst.

Oxidation Protocol

-

Dissolution : 11.9 g of the alkylated intermediate is dissolved in 120 mL of glacial acetic acid.

-

Acid Catalysis : 0.5 mL of concentrated sulfuric acid (d = 1.83) is added to the solution.

-

Oxidant Addition : A mixture of 10 mL glacial acetic acid and 8.5 mL hydrogen peroxide (38% w/v) is introduced dropwise over 20 minutes.

-

Reaction Conditions :

-

Initial exothermic rise from 25°C to 35°C.

-

Maintained at 60°C for 18 hours to ensure complete oxidation.

-

-

Workup :

-

Cooling to room temperature.

-

Dilution with 150 mL water.

-

Neutralization with aqueous NaOH (d = 1.33; 220 mL).

-

Extraction with ethyl acetate (3 × 100 mL).

-

Solvent evaporation under reduced pressure.

-

-

Purification : Recrystallization from heptane yields 78 g of the sulfoxide product (melting point: 115°C).

Table 2: Oxidation Reaction Parameters

| Parameter | Value |

|---|---|

| Oxidizing Agent | Hydrogen peroxide (38% w/v) |

| Catalyst | Sulfuric acid |

| Solvent | Glacial acetic acid |

| Temperature | 25°C → 60°C |

| Reaction Time | 18 hours |

| Yield | 78 g (from 11.9 g intermediate) |

Purification and Characterization

The final product is purified via recrystallization from heptane, a solvent chosen for its ability to dissolve impurities while allowing the sulfoxide to crystallize. Key characterization data include:

Physicochemical Properties

-

Spectroscopic Data :

Table 3: Physicochemical Properties of the Sulfoxide

| Property | Value |

|---|---|

| Melting Point | 115°C |

| Molecular Formula | C₁₉H₂₄N₂O₂S |

| Molecular Weight | 344.5 g/mol |

| Recrystallization Solvent | Heptane |

Industrial Scale-Up Considerations

Industrial production of methotrimeprazine sulfoxide requires optimization of the following parameters:

Challenges and Solutions

-

Exothermic Reactions : The oxidation step generates significant heat. Solution: Use jacketed reactors with temperature control to maintain 60°C.

-

Impurity Formation : Side products may arise from overoxidation (sulfone formation). Solution: Monitor reaction progress via thin-layer chromatography (TLC) and adjust H₂O₂ stoichiometry.

-

Solvent Recovery : Ethyl acetate and heptane are volatile. Solution: Implement distillation systems for solvent reuse.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 10H-phenothiazine-10-propanamine derivatives, and how do reaction conditions influence yield?

- Methodology : The Sonogashira coupling reaction is widely used for phenothiazine derivatives. For example, in the synthesis of structurally similar compounds (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine), a mixture of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide in THF/triethylamine (1:1 v/v) achieved coupling at 20 h reaction time .

- Key Considerations : Low yields (e.g., 6.9% in one study ) may arise from steric hindrance or electron-withdrawing substituents. Optimization via temperature control (e.g., 50–60°C) or ligand selection (e.g., bulky phosphines) can improve efficiency.

Q. How is the structural integrity of phenothiazine derivatives validated post-synthesis?

- Techniques :

- X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.76 Å) and angles (e.g., S–C–C: ~121°) to confirm stereochemistry .

- NMR spectroscopy : For example, δ = 8.21 ppm (d, J = 9.0 Hz) in -NMR indicates aromatic protons in nitro-substituted derivatives .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 344.39 for CHNOS) .

Q. What are the primary biological activities associated with phenothiazine 5-oxide derivatives?

- Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OCH) exhibit potent radical scavenging in DPPH and nitric oxide assays. For example, compound 6d (from a triazole-phenothiazine hybrid) showed IC values comparable to ascorbic acid .

- HDAC Inhibition : Phenothiazine-based benzhydroxamic acids (e.g., 7g) demonstrate selective histone deacetylase inhibition, validated via in vitro enzymatic assays and molecular docking .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for phenothiazine derivatives?

- Case Study : A triclinic crystal system (space group P1) with α = 81.632°, β = 81.394°, and γ = 66.649° was reported for a nitro-substituted derivative. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data often arise from crystal packing effects or solvent interactions. Refinement using SHELXL with H-atom constraints can reconcile these differences .

Q. What strategies mitigate low yields in phenothiazine functionalization reactions?

- Catalytic Optimization : Replace Pd(PPh) with Pd(OAc)/XPhos to enhance catalytic turnover in cross-coupling reactions.

- Protecting Groups : Use methoxymethoxy (MOM) groups to shield reactive sites during synthesis (e.g., 2-chloro-7-(methoxymethoxy)-N,N-dimethyl derivatives ).

- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 10–15 min at 150°C) while maintaining yield .

Q. How do electronic effects of substituents influence the biological activity of phenothiazine 5-oxide derivatives?

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO) or trifluoromethyl (-CF) groups reduce electron density, enhancing interactions with hydrophobic enzyme pockets (e.g., HDACs ).

- Electron-Donating Groups (EDGs) : Methoxy (-OCH) or methylamino (-N(CH)) groups improve solubility and radical scavenging via resonance stabilization .

Contradictions and Resolutions

- Low-Yield Synthesis : reports a 6.9% yield for a Sonogashira reaction, while other studies achieve >50% via microwave-assisted methods . Resolution: Optimize solvent polarity (e.g., DMF > THF) and catalyst loading.

- Biological Activity Variability : Derivatives with -CF show mixed HDAC inhibition (e.g., 7h: IC = 0.28 μM vs. 7g: IC = 0.45 μM) . Resolution: Conduct molecular dynamics simulations to assess binding stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.